molecular formula C15H11BrF2N2O2S B4559661 2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide

2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide

Cat. No.: B4559661
M. Wt: 401.2 g/mol
InChI Key: POMOZYVPJHRGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a difluorophenyl carbamothioyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide typically involves a multi-step process:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Preparation of 2,4-difluoroaniline: This can be synthesized by the nitration of 2,4-difluorobenzene followed by reduction of the nitro group.

    Formation of the carbamothioyl intermediate: This involves the reaction of 2,4-difluoroaniline with carbon disulfide and an alkylating agent.

    Final coupling reaction: The 4-bromophenoxyacetic acid is coupled with the carbamothioyl intermediate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be utilized in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromophenoxy and difluorophenyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromophenoxy)-N-[(2,4-dichlorophenyl)carbamothioyl]acetamide: Similar structure but with chlorine atoms instead of fluorine.

    2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamoyl]acetamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

Uniqueness

The unique combination of bromophenoxy and difluorophenyl carbamothioyl groups in 2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide imparts distinct chemical and physical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2N2O2S/c16-9-1-4-11(5-2-9)22-8-14(21)20-15(23)19-13-6-3-10(17)7-12(13)18/h1-7H,8H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMOZYVPJHRGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC(=S)NC2=C(C=C(C=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenoxy)-N-[(2,4-difluorophenyl)carbamothioyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.